(4-Amino-6-morpholino-s-triazin-2-yl)-diphenyl-amine
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Overview
Description
6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring and two phenyl groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the Mannich reaction followed by Michael addition is a common approach to introduce the morpholine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, utilizing advanced equipment for precise temperature and pressure control. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality control and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, leading to therapeutic effects in the treatment of diseases . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
6-MORPHOLIN-4-YL-9H-PURINE: This compound shares the morpholine moiety but has a different core structure, leading to distinct chemical and biological properties.
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: This compound also contains a morpholine ring but differs in its core structure and functional groups, resulting in unique applications and reactivity.
Uniqueness
6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its triazine core, which imparts specific chemical properties and reactivity. The presence of both morpholine and phenyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C19H20N6O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H20N6O/c20-17-21-18(24-11-13-26-14-12-24)23-19(22-17)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |
InChI Key |
BMAXHAYPZCLHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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